molecular formula C13H11ClO3S B3058426 Benzenesulfonyl chloride, 2-(phenylmethoxy)- CAS No. 89376-18-1

Benzenesulfonyl chloride, 2-(phenylmethoxy)-

Cat. No.: B3058426
CAS No.: 89376-18-1
M. Wt: 282.74 g/mol
InChI Key: XLBHXAPKYJTOJQ-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 2-(phenylmethoxy)-: is an organosulfur compound with the molecular formula C13H11ClO2S. It is a derivative of benzenesulfonyl chloride, where a phenylmethoxy group is attached to the second position of the benzene ring. This compound is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for fifteen hours.

    Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.

    Chlorosulfonic Acid Method: In this method, benzene is reacted with chlorosulfonic acid at a controlled temperature of 20-25°C.

Industrial Production Methods: Industrial production of benzenesulfonyl chloride, 2-(phenylmethoxy)- typically involves large-scale reactions using the methods mentioned above, with additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Amines: Used in the formation of sulfonamides.

    Alcohols: Used in the formation of sulfonate esters.

    Water: Used in hydrolysis reactions.

Major Products Formed:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Benzenesulfonic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

2-phenylmethoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c14-18(15,16)13-9-5-4-8-12(13)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBHXAPKYJTOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620866
Record name 2-(Benzyloxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89376-18-1
Record name 2-(Benzyloxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-benzyloxy-1-bromo benzene (4.0 g, 15.2 mmol) in diethyl ether/THF (1:1, 100 mL) at −78° C. was added n-butyllithium (2 equiv.). After 30 min sulfur dioxide/THF (1:1, 40 mL) was added. The reaction warmed to room temperature over 1.5 h and the solvent was removed under reduced pressure. Hexanes (75 mL) was added and the reaction was cooled to 0° C. prior to adding sulfuryl chloride (2 equiv.). After 15 min the reaction was poured into water, washed with brine and dried over magnesium sulfate to give a colorless oil. Chromatography silica gel, eluting with 1:1 hexanes/diethyl ether gave 2-benzyloxy-benzenesulfonyl chloride (3.11 g, 72%) as a colorless solid. 1H NMR (CDCl3) 8.00(d,1H), 7.65(t,1H), 7.54(d,2H), 7.38(m,3H), 7.12(m,2H), 5.37 (s,2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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diethyl ether THF
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sulfur dioxide THF
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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